BzATP triethylammonium salt
Description
Overview of Extracellular Nucleotides as Signaling Molecules
For a long time, nucleotides like adenosine (B11128) 5'-triphosphate (ATP) were primarily known for their intracellular role as the universal energy currency. wsu.edu However, a paradigm shift occurred with the discovery that these molecules are also released into the extracellular space, where they act as potent signaling molecules. nih.govnih.govflemingcollege.ca This release can happen through various regulated mechanisms, such as from exocytotic granules and specific membrane transporters, or non-regulated release from damaged or dying cells. nih.govmdpi.com
Once in the extracellular environment, nucleotides such as ATP, ADP, UTP, and UDP engage with specific receptors on the cell surface to initiate a wide range of cellular responses. nih.govphysiology.org This system of cell-to-cell communication, known as purinergic signaling, is a ubiquitous and highly conserved pathway. nih.gov The signaling effects of these nucleotides are tightly regulated by ecto-nucleotidases, enzymes that degrade the nucleotides, thereby controlling the duration and intensity of the signal. nih.gov
Classification and Physiological Roles of Purinergic Receptors
Purinergic receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to nucleotides like ATP and ADP. wikipedia.orgnih.gov The P2 receptor family is further subdivided into two distinct classes: P2Y receptors, which are G-protein coupled receptors, and P2X receptors, which are ligand-gated ion channels. nih.govoup.com
These receptors are widely distributed throughout virtually all mammalian tissues and are involved in a vast array of physiological processes. wikipedia.orgphysiology.org In the nervous system, purinergic signaling is crucial for neurotransmission and communication between neurons and glial cells. nih.govexplorationpub.com Beyond the nervous system, it plays a fundamental role in processes such as inflammation, immune responses, muscle contraction, and tissue homeostasis. nih.govflemingcollege.cawikipedia.org The diversity of purinergic receptor subtypes and their widespread expression allows for a remarkable level of plasticity and complexity in cellular signaling. flemingcollege.ca
Significance of Ligand-Gated Ion Channels in Cellular Communication
Ligand-gated ion channels are a critical class of transmembrane proteins that directly convert a chemical signal into an electrical one. fiveable.mekhanacademy.org These channels are integral to rapid signaling events, particularly in the nervous system. fiveable.me They are composed of multiple subunits that form a central pore through the cell membrane. kenhub.com In the resting state, this pore is closed. However, when a specific signaling molecule, or ligand, binds to the receptor, it induces a conformational change that opens the pore, allowing specific ions to flow across the membrane. khanacademy.orgjove.com
This ion flow rapidly alters the cell's membrane potential, leading to either an excitatory or inhibitory cellular response. kenhub.com This mechanism is fundamental to processes like synaptic transmission, where neurotransmitters act as ligands to open ion channels on the postsynaptic neuron, propagating the nerve impulse. kenhub.com The P2X receptors are a unique family of ligand-gated ion channels that are specifically activated by extracellular ATP. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-15-4 | |
| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Receptor Selectivity of Bzatp Triethylammonium Salt
Agonistic Profile at P2X Receptor Subtypes
2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium (B8662869) salt is a well-established agonist at P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). tocris.com Its pharmacological profile is characterized by a notable potency and, in some cases, selectivity for specific P2X receptor subtypes, particularly the P2X7 receptor. mdpi.comnih.gov
Potency and Efficacy at P2X7 Receptors
BzATP is widely recognized as a prototypic and potent agonist of the P2X7 receptor. rndsystems.comhellobio.com It generally exhibits a 5- to 10-fold greater potency than ATP at activating P2X7 receptors. nih.govrndsystems.com This higher potency makes it a valuable tool for differentiating P2X7 receptor activity from that of other P2X receptors where ATP may have a higher or similar affinity. nih.gov
The potency of BzATP at P2X7 receptors shows species-dependent variations. For instance, the EC50 values, which represent the concentration required to elicit a half-maximal response, have been reported to be 3.6 µM for rat, 7 µM for human, and 285 µM for mouse P2X7 receptors. rndsystems.comhellobio.com These differences are attributed to specific amino acid residues within the receptor structure that mediate the differential sensitivity to ATP and BzATP. rndsystems.com In vitro studies using a Fluorometric Imaging Plate Reader (FLIPR) assay have also demonstrated that BzATP is 10 to 100 times more effective at inducing YO-PRO uptake (a marker of pore formation) in human P2X7 receptors compared to those in rats and mice. mdpi.com
Interactive Data Table: Potency of BzATP at P2X7 Receptors in Different Species
Activity at Other P2X Receptor Isoforms (e.g., P2X1, P2X2, P2X3, P2X2/3, P2X4)
While BzATP is most renowned for its action on P2X7 receptors, it is not entirely selective and exhibits activity at several other P2X receptor isoforms. medchemexpress.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.comdcchemicals.com It has been shown to be an agonist at most P2X receptor types. nih.gov
Notably, BzATP displays extremely high potency at P2X1 receptors, with a reported pEC50 of 8.7. rndsystems.com This indicates a high affinity for this subtype. However, it is described as a partial agonist at P2X1 receptors. rndsystems.combio-techne.com Its activity extends to other isoforms, including P2X2, P2X3, P2X2/3, and P2X4, although with varying potencies. medchemexpress.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.comdcchemicals.com
Interactive Data Table: Agonistic Activity of BzATP at Various P2X Receptor Subtypes
The agonist profile for some neuronal P2X receptors has been characterized as ATP ≥ 2MeSATP = ATPγS > BzATP, with other nucleotides like α,β-MeATP, β,γ-MeATP, UTP, and ADP being inactive. nih.gov This highlights the complexity of BzATP's interactions with the diverse family of P2X receptors.
Modulation of P2X Receptor Expression and Function
Upregulation of Specific P2X Receptors
BzATP has been demonstrated to upregulate the expression of certain P2X receptors. Specifically, it can induce the upregulation of P2X7 receptors. medchemexpress.com This has been observed in various experimental models. For example, BzATP treatment significantly increased the expression of the P2X7 receptor in the tibialis anterior muscle of a mouse model of amyotrophic lateral sclerosis. nih.gov Similarly, in human glioma cells, P2X7R protein expression was induced by BzATP. medchemexpress.com BzATP has also been shown to upregulate P2X4 receptors by mimicking the action of ATP on the receptor, thereby enhancing its expression. scbt.com
Cross-Reactivity and Partial Agonism at P2Y Receptors
BzATP's pharmacological activity is not confined to the P2X family of receptors; it also interacts with certain subtypes of the G protein-coupled P2Y receptor family.
Interactions with P2Y1 Receptors
Research indicates that BzATP exhibits partial agonist activity at P2Y1 receptors. rndsystems.combio-techne.com In contrast to its agonistic effects at some P2Y receptors, such as those in turkey erythrocytes, BzATP has been reported to act as an antagonist at rat and human P2Y1 receptors. nih.gov Studies have also shown that BzATP can activate P2Y receptors in cultured myoepithelial cells, leading to an increase in intracellular calcium. arvojournals.org In some cell systems, the activation of P2Y receptors by BzATP appears to be the major contributor to the calcium response, more so than the activation of P2X7 receptors. arvojournals.org Furthermore, BzATP has been shown to activate P2Y11 receptors. nih.gov
Molecular and Cellular Mechanisms Mediated by Bzatp Triethylammonium Salt
Ion Channel Activation and Cation Permeability
Activation of P2X receptors by BzATP triethylammonium (B8662869) salt leads to the opening of a channel that is permeable to various cations, fundamentally altering the electrochemical gradient across the cell membrane. ahajournals.org The P2X7R, for which BzATP is a particularly potent agonist, functions as a non-selective cation channel, allowing the passage of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. spandidos-publications.comfrontiersin.orgmdpi.com
Regulation of Calcium Influx Dynamics
The influx of calcium ions (Ca2+) following P2X7R activation by BzATP is a critical event that triggers numerous downstream cellular responses. nih.govnih.gov This Ca2+ entry is not a simple, monolithic process but rather a dynamic one with several contributing factors.
Initially, the binding of BzATP directly opens the P2X7R channel, which itself is permeable to Ca2+. nih.gov This provides an immediate pathway for extracellular Ca2+ to enter the cell. arvojournals.org However, the sustained depolarization of the cell membrane caused by the influx of Na+ and Ca2+ can also lead to the secondary activation of voltage-gated Ca2+ channels, further amplifying the intracellular Ca2+ signal. arvojournals.org Studies have shown that a significant portion of the Ca2+ increase following P2X7R stimulation can be attributed to these secondary channels. arvojournals.org The dynamics of this Ca2+ influx are also influenced by the concentration of extracellular divalent cations, such as magnesium (Mg2+), which can modulate the activity of the P2X7R. arvojournals.org The removal of extracellular Mg2+ has been shown to enhance the Ca2+ response to BzATP. arvojournals.org
Table 1: Factors Influencing BzATP-Mediated Calcium Influx
| Factor | Effect on Calcium Influx | References |
|---|---|---|
| Direct P2X7R Channel Permeability | Primary pathway for initial Ca2+ entry. | nih.gov |
| Secondary Activation of Voltage-Gated Ca2+ Channels | Amplifies the Ca2+ signal following membrane depolarization. | arvojournals.org |
| Extracellular Divalent Cations (e.g., Mg2+) | Modulate P2X7R activity; removal can enhance Ca2+ response. | arvojournals.org |
Influence on Sodium Influx and Potassium Efflux
Upon activation by BzATP, the P2X7R facilitates a significant influx of sodium ions (Na+) and a simultaneous efflux of potassium ions (K+). spandidos-publications.comfrontiersin.orgoup.com This rapid, bidirectional movement of monovalent cations through the open channel leads to a swift depolarization of the cell membrane. oup.com The reversal potential of the current activated by BzATP is typically near 0 mV, which is characteristic of a non-selective cation conductance. ahajournals.org This collapse of the Na+ and K+ electrochemical gradients is a fundamental consequence of P2X7R activation and a prerequisite for many of the subsequent cellular events. oup.com
Mechanisms of Non-Selective Pore Formation
A hallmark of P2X7R activation, particularly with sustained exposure to agonists like BzATP, is the formation of a non-selective pore. ahajournals.orgnih.gov This phenomenon, often referred to as pore dilation, represents a secondary and slower phase of channel activity, allowing the passage of larger molecules that are normally impermeant. researchgate.netatiner.gr
Sustained Receptor Activation and Pore Dilation
Prolonged application of BzATP induces a gradual increase in the permeability of the cell membrane to larger organic cations, such as N-methyl-D-glucamine (NMDG+). researchgate.netatiner.gr This suggests a dilation of the channel pore. researchgate.net Electrophysiological studies have revealed that the current response to sustained BzATP application can be biphasic, with an initial rapid current followed by a slower, secondary rise that coincides with the development of this increased permeability. researchgate.net Interestingly, this pore dilation does not necessarily correlate with an increase in the total conductance of the channel. atiner.gr While the exact molecular mechanism of pore dilation is still under investigation, it is thought to be a process controlled by residues near the intracellular side of the channel pore. researchgate.net Some studies suggest that the formation of this large pore may also involve the integration of other proteins, such as pannexin-1. frontiersin.org
Intracellular Signaling Pathway Modulation
The ionic fluxes initiated by BzATP-mediated P2X7R activation are not merely transient electrical events; they are potent triggers for a variety of intracellular signaling pathways, most notably those involved in inflammation.
Activation of Inflammasome Complexes (e.g., NLRP3)
One of the most significant downstream consequences of P2X7R activation by BzATP is the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. spandidos-publications.comfrontiersin.orgnih.gov This multi-protein complex is a key component of the innate immune system. researchgate.net
The primary trigger for NLRP3 inflammasome activation following P2X7R stimulation is the significant efflux of intracellular potassium (K+). spandidos-publications.commdpi.comnih.gov The resulting low intracellular K+ concentration is a critical signal that initiates the oligomerization of the NLRP3 protein with the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). spandidos-publications.comnih.gov This complex then recruits and activates pro-caspase-1. nih.gov Activated caspase-1, in turn, cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18, respectively. spandidos-publications.commdpi.compnas.org Therefore, BzATP, by potently activating the P2X7R and inducing K+ efflux, serves as a powerful stimulus for this pro-inflammatory cascade. nih.gov It has been shown that specific stimulation of P2X7R with BzATP is sufficient to activate the NLRP3 inflammasome pathway in primed cells. nih.gov
Table 2: Key Steps in BzATP-Mediated NLRP3 Inflammasome Activation
| Step | Description | References |
|---|---|---|
| 1. P2X7R Activation | BzATP binds to and activates the P2X7 receptor. | nih.gov |
| 2. Potassium Efflux | The open P2X7R channel facilitates a significant efflux of K+ from the cell. | spandidos-publications.commdpi.comnih.gov |
| 3. NLRP3 Oligomerization | Low intracellular K+ triggers the assembly of the NLRP3 inflammasome complex with ASC. | spandidos-publications.comnih.gov |
| 4. Caspase-1 Activation | The inflammasome complex recruits and activates pro-caspase-1. | nih.gov |
| 5. Cytokine Maturation | Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their active forms. | spandidos-publications.commdpi.compnas.org |
Induction of Pro-Inflammatory Cytokine Secretion (e.g., IL-1β)
BzATP triethylammonium salt is a well-established trigger for the release of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). researchgate.netnih.govfrontiersin.org This process is intricately linked to the activation of the P2X7 receptor, a ligand-gated ion channel, which subsequently initiates a cascade of intracellular events leading to the formation and activation of the NLRP3 inflammasome. nih.govnih.govijbs.com
Activation of the P2X7 receptor by BzATP is a critical upstream event for NLRP3 inflammasome activation. nih.govnih.gov Studies have shown that in various cell types, including brain microvascular endothelial cells and head and neck cancer cells, BzATP treatment leads to the activation of the NLRP3 inflammasome. nih.govnih.gov This activation results in the downstream activation of caspase-1, an enzyme essential for cleaving pro-IL-1β into its mature, secretable form. nih.govnih.gov For instance, in LPS-primed human monocytic U937 cells, the addition of 100 µM BzATP for 30 minutes triggers the release of IL-1β. researchgate.netnih.gov Similarly, research on human monocyte-derived microglia-like cells demonstrated that BzATP treatment increased the expression of both IL-1β and another related cytokine, IL-18, in a P2X7-specific manner. nih.gov
The process is often studied in a two-step model. First, a priming signal, typically lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome. researchgate.netnih.govnih.gov Subsequently, a second signal, such as BzATP, activates the inflammasome, leading to caspase-1 activation and IL-1β secretion. researchgate.netnih.govnih.gov Research in experimental autoimmune prostatitis has shown that BzATP administration in mice upregulates P2X7R and NLRP3 inflammasome components, leading to increased serum levels of IL-1β and IL-18. ijbs.com
Regulation of Reactive Oxygen Species (ROS) Production
This compound is a known inducer of reactive oxygen species (ROS) production in various cell types, a process also largely mediated by the P2X7 receptor. nih.govnih.govresearchgate.net Activation of P2X7R by BzATP can stimulate enzymes such as NADPH oxidase, leading to an increase in cellular ROS levels. nih.govfrontiersin.orgresearchgate.net
In spinal astrocytes, treatment with BzATP leads to a robust, time- and concentration-dependent increase in ROS. nih.gov This effect is abolished by a specific P2X7R antagonist, confirming the receptor's involvement. nih.gov Furthermore, the NADPH oxidase inhibitor apocynin significantly reduces BzATP-induced ROS production in these cells, indicating that NADPH oxidase is a key downstream effector. nih.gov Similarly, in spinal cord dorsal horn (SCDH) neurons, BzATP induces a significant increase in ROS, which can be blocked by both a P2X7R antagonist and the ROS scavenger PBN. researchgate.netresearchgate.net
Studies in microglia, the primary immune cells of the central nervous system, have also demonstrated the role of BzATP in ROS generation. nih.govfrontiersin.orgnih.gov In a mouse model of amyotrophic lateral sclerosis (ALS), BzATP stimulates P2X7R on microglia, leading to the activation of Rac1, a component of the NADPH oxidase complex, and subsequent ROS production. frontiersin.orgresearchgate.net This P2X7R-mediated ROS generation is dependent on both Rac1 and the subsequent phosphorylation of ERK1/2. frontiersin.org Interestingly, while nicotine (B1678760) can inhibit ROS generation in BzATP-stimulated microglia, it does not block the initial calcium influx, suggesting its inhibitory action occurs downstream of the P2X7R signaling cascade. nih.gov
Involvement in Unfolded Protein Response (UPR) Pathways
Recent research has begun to uncover a link between BzATP-mediated P2X7R activation and the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). researchgate.net
In human M1 macrophages, stimulation with BzATP has been shown to modulate the expression of several key UPR genes. researchgate.net Specifically, BzATP significantly increases the expression of CHOP, GADD34, ATF6, and HERP, while concurrently decreasing the expression of XBP1. researchgate.net The upregulation of CHOP and GADD34, which are involved in apoptosis and the regulation of protein synthesis, respectively, suggests that BzATP induces significant cellular stress in these immune cells. researchgate.net The increased expression of ATF6, an ER transmembrane sensor, further points to the activation of the UPR pathway. researchgate.net Conversely, the downregulation of the spliced, active form of XBP1, a transcription factor that promotes ER-associated degradation and protein folding, indicates a complex regulation of the UPR arms by BzATP. researchgate.net These findings suggest that by activating the P2X7R, BzATP can induce ER stress, which, if unresolved, can ultimately lead to cell death. researchgate.net
Applications as a Photoaffinity Probe
A significant feature of this compound is its utility as a photoaffinity label. caymanchem.combiomol.com The benzoylbenzoyl group within its structure is photoreactive, meaning that upon exposure to UV light, it can form a covalent bond with nearby amino acid residues within the nucleotide-binding pocket of a protein. nih.govnih.gov This property makes it an invaluable tool for identifying and characterizing ATP-binding sites on various enzymes, particularly ATPases. caymanchem.combiomol.comnih.gov
Investigating Adenine (B156593) Nucleotide Binding Sites on ATPases
BzATP has been successfully employed to probe the adenine nucleotide binding sites on a variety of ATPases. caymanchem.comnih.govpnas.org For instance, it was used to characterize the ATP-binding sites of VCP (valosin-containing protein), a member of the AAA ATPase family. nih.gov Photoreactive BzATP covalently bound to purified VCP with high affinity, allowing for the determination of binding stoichiometry. nih.gov Competition experiments with other nucleotides revealed the specificity of the binding site, further elucidating the enzyme's mechanism. nih.gov
Similarly, BzATP has been instrumental in studying chloroplast coupling factor 1 (CF1), a component of the ATP synthase complex. pnas.org As a photoactivatable nucleotide analog, it allowed for the site-specific labeling of the three distinct nucleotide binding sites on purified CF1. pnas.org This enabled the identification of the specific subunits (α and β) that constitute these binding sites. pnas.org
Exploring Mitochondrial F1-ATPase Interactions
One of the seminal applications of BzATP as a photoaffinity probe was in the exploration of the adenine nucleotide binding sites on mitochondrial F1-ATPase. caymanchem.combiomol.com This research demonstrated that BzATP could act as a substrate for the enzyme and, upon photoactivation, covalently label its subunits. caymanchem.com This pioneering work helped to map the nucleotide-binding domains within this critical enzyme of cellular energy metabolism. caymanchem.com Further studies using BzATP on beef heart F1-ATPase provided evidence for catalytic cooperativity during ATP hydrolysis, where the binding of the analog to one site influences the activity at another. asm.org
The ability of BzATP to covalently modify ATP-binding sites provides a powerful method to "trap" enzymes in specific conformational states, allowing for a more detailed analysis of the relationship between nucleotide binding, conformational changes, and enzymatic function. nih.govresearchgate.net
Investigative Applications of Bzatp Triethylammonium Salt in Preclinical Research Models
Neurobiological and Neuroinflammatory Research Models
The intricate network of neurons and glial cells in the nervous system relies on precise signaling mechanisms for proper function. BzATP triethylammonium (B8662869) salt has been instrumental in dissecting the role of purinergic signaling, particularly through the P2X7 receptor, in both normal and diseased states of the nervous system.
Modulation of Glioma Cell Proliferation and Migration in Vitro
In the context of neuro-oncology, the P2X7 receptor has emerged as a potential player in the progression of glioma, a type of brain tumor. Studies utilizing BzATP triethylammonium salt have provided significant insights into its role in glioma cell behavior.
Research has demonstrated that BzATP promotes the proliferation and migration of human glioma cell lines, U87 and U251, in a concentration-dependent manner. medchemexpress.comnih.gov The peak proliferative effect was observed at a concentration of 100 μM with an optimal incubation time of 24 hours. medchemexpress.comtargetmol.com Specifically, concentrations ranging from 10-1000 μM significantly increased the proliferation of U87 cells, while for U251 cells, the effective concentration range was 100-1000 μM. medchemexpress.com Furthermore, treatment with BzATP was found to enhance the expression of the P2X7 receptor itself in these glioma cells. medchemexpress.comnih.gov The underlying mechanism for these effects appears to involve the ERK pathway, as the expression of ERK, p-ERK, and proliferating cell nuclear antigen (PCNA) protein was upregulated in BzATP-treated glioma cells. nih.gov The blockade of the MEK/ERK pathway with an inhibitor, PD98059, successfully prevented the increased proliferation and migration of glioma cells that was activated by BzATP. nih.gov Interestingly, while promoting proliferation and migration, BzATP did not significantly alter the number of apoptotic cells in these glioma cell lines. nih.gov
Table 1: Effect of BzATP on Glioma Cell Lines
| Cell Line | BzATP Concentration for Proliferation | Peak Proliferative Concentration | Optimal Incubation Time | Effect on P2X7R Expression |
|---|---|---|---|---|
| U87 | 10-1000 μM medchemexpress.com | 100 μM medchemexpress.comnih.gov | 24 hours medchemexpress.comtargetmol.com | Increased medchemexpress.comnih.gov |
| U251 | 100-1000 μM medchemexpress.com | 100 μM medchemexpress.comnih.gov | 24 hours medchemexpress.comtargetmol.com | Increased medchemexpress.comnih.gov |
Effects on Neuronal Processes and Synaptic Transmission in Disease Models
The influence of BzATP extends to the fundamental processes of neuronal communication. In experimental models of Huntington's disease, a neurodegenerative disorder, BzATP has been shown to modulate synaptic transmission. In corticostriatal slices from symptomatic R6/2 mice, a model for Huntington's, BzATP reduced synaptic transmission to a greater extent than in wild-type mice. frontiersin.org This effect was associated with an increase in the paired-pulse ratio, suggesting a presynaptic inhibitory action. frontiersin.org Further investigation revealed that this inhibitory effect was not blocked by a P2X7R antagonist but was prevented by an adenosine (B11128) A1 receptor (A1R) antagonist. frontiersin.org This suggests that in this specific context, the effects of BzATP may be mediated by its hydrolysis to Bz-adenosine and subsequent activation of presynaptic A1Rs. frontiersin.org
Role in Satellite Glial Cell Activation in Pain Modalities
Satellite glial cells (SGCs), which envelop neurons in sensory ganglia, are increasingly recognized for their role in pain modulation. BzATP has been a key pharmacological tool in demonstrating the involvement of the P2X7 receptor in SGC activation and its contribution to pain signaling. nih.govmdpi.comucf.edu In vivo studies using calcium imaging in mice have shown that application of BzATP to the dorsal root ganglion (DRG) induces a concentration-dependent activation of SGCs. mdpi.com This activation of SGCs is believed to trigger neuron-SGC interaction, leading to increased excitability of DRG neurons. nih.govmdpi.com
The mechanism appears to involve paracrine signaling, where P2X7R stimulation on SGCs may lead to the opening of pannexin1 channels and the release of ATP, which can then excite neurons by acting on their P2X3 receptors. mdpi.com This is supported by the finding that blockers of both pannexin1 channels and P2X3 receptors reduce the effects of BzATP. mdpi.com Furthermore, in the context of peripheral inflammation, which can lead to pain, activation of P2X7R on SGCs by BzATP has been shown to induce the release of the pro-inflammatory cytokine IL-1β in LPS-stimulated SGC-enriched cultures. nih.gov This release was blocked by a P2X7R antagonist, highlighting the specific role of this receptor in the inflammatory response of SGCs. nih.gov
Contributions to Oxidative Stress in Specific Neuronal Populations
Oxidative stress is a key factor in neuronal damage and death in various neurological conditions. Research has implicated P2X7 receptor activation by BzATP in the production of reactive oxygen species (ROS) in certain neuronal populations. In spinal cord dorsal horn (SCDH) neurons, BzATP was found to induce a robust, dose- and time-dependent increase in ROS, reaching maximal levels around 12 minutes. researchgate.netresearchgate.net This effect was observed in approximately 79% of the treated neurons. researchgate.netresearchgate.net The production of ROS was abolished by pretreatment with a ROS scavenger and completely blocked by a P2X7R antagonist, confirming the involvement of this receptor. researchgate.netresearchgate.net The source of this ROS production appears to be, at least in part, NADPH oxidase (NOX), as a NOX inhibitor partially reduced the BzATP-mediated ROS increase. researchgate.netresearchgate.net In a model of neuroinflammation, BzATP was used to drive enteric neuron death, a process that coincides with oxidative stress. nih.gov
Immunological and Inflammatory System Studies
The purinergic system, and specifically the P2X7 receptor, plays a critical role in modulating the immune response. BzATP has been widely used to investigate these immunomodulatory functions, particularly in relation to macrophage activation and the release of inflammatory mediators.
Impact on Macrophage Activation and Immune Cell Phenotypes
Macrophages are key players in the innate immune system, and their activation state is crucial in determining the outcome of an immune response. BzATP has been shown to influence macrophage activation and polarization. In a study on human M1 macrophages, BzATP treatment led to cellular stress by increasing the expression of unfolded protein response (UPR) genes such as CHOP, GADD34, and ATF6, while decreasing the expression of XBP1. tums.ac.ir
In the context of allergic asthma, BzATP stimulation of alveolar macrophages (AMs) from asthmatic mice models led to a shift towards an M2 phenotype. sci-hub.se This was evidenced by a decrease in the production of M1-associated cytokines (IL-1β, IL-12p40, IL-6) and an increase in M2-associated chemokines (CCL17, CCL22, CCL24). sci-hub.se Furthermore, BzATP reduced the mRNA expression of the M1 marker iNOS and increased the expression of M2 markers Arg1, Ym1, and TG2. sci-hub.se
BzATP is also a potent inducer of IL-1β release from various monocytic and macrophage-like cell lines, such as U937 and THP-1 cells, as well as from human peripheral blood mononuclear cells (hPBMCs). researchgate.netfrontiersin.orgnih.gov This release is a hallmark of inflammasome activation, a critical component of the innate immune response. nih.gov Studies have shown that this BzATP-induced IL-1β release can be modulated by various factors, including nitric oxide donors and certain endogenous proteins. researchgate.netfrontiersin.orgnih.gov
Influence on T-Cell Function and Antigen-Independent Activation
The chemical compound this compound serves as a valuable tool in preclinical models to investigate the intricacies of T-cell function, particularly in contexts independent of specific antigen presentation. Research has demonstrated that purinergic signaling, which can be modulated by compounds like BzATP, plays a role in T-cell activation. Studies have explored the effects of ATP and its analogs on T-cells stimulated by concanavalin (B7782731) A, a lectin that causes non-specific T-cell activation. In mouse models, intravenous administration of ATP was found to suppress the increase in serum levels of the pro-inflammatory cytokines Interleukin-2 (IL-2) and Interleukin-6 (IL-6) following stimulation. nih.gov While ATP itself can have inhibitory effects, its stable analog BzATP is often used to specifically probe the P2X7 receptor's role in these processes. nih.gov The activation of the P2X7 receptor is a known pathway that can influence T-cell activation and even lead to cell death at high concentrations of agonists. nih.gov The use of BzATP helps researchers dissect the specific contributions of P2X7 receptor activation from the effects of other purinergic receptors or the downstream metabolites of ATP. nih.gov
Role in Systemic Inflammatory Responses and Barrier Integrity (e.g., Sepsis-Induced Intestinal Dysfunction)
This compound is instrumental in preclinical investigations of systemic inflammatory responses and the maintenance of physiological barriers, such as the intestinal lining. A key area of this research is sepsis, a life-threatening condition characterized by a dysregulated host response to infection. In preclinical models of sepsis, such as cecal ligation and puncture (CLP) in mice, BzATP has been used to study the role of the P2X7 receptor. medchemexpress.com Findings indicate that administration of BzATP significantly promotes the expression of the P2X7 receptor in the intestines of septic mice. medchemexpress.com The P2X7 receptor is deeply implicated in the inflammatory cascade, including the activation of the NLRP3 inflammasome and subsequent release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). rndsystems.comelifesciences.org Research has shown that systemic blockade of the P2X7 receptor can protect against the disruption of the intestinal barrier caused by sepsis, highlighting the receptor's critical role in this pathology. medchemexpress.comrndsystems.com These studies, utilizing BzATP as a P2X7 agonist, are crucial for understanding the molecular mechanisms that drive sepsis-induced organ dysfunction and for identifying potential therapeutic targets. medchemexpress.comelifesciences.org
Oncology Research Applications
In the field of oncology, this compound is frequently used to explore the role of purinergic signaling, particularly through the P2X7 receptor, in cancer progression and metastasis. mdpi.com Studies on mouse mammary cancer cells (4T1) have shown that stimulating the P2X7 receptor with BzATP enhances cancer cell invasiveness. mdpi.comnih.gov In one 2D invasion model, BzATP increased the invasive capacity of these cells by a median factor of 1.95. nih.gov This pro-invasive effect was prevented by the P2X7 receptor antagonist A438079 and was not observed in cells where the P2X7 receptor gene was silenced. nih.gov
Similar findings have been reported in models of glioblastoma, one of the most aggressive brain tumors. In glioblastoma stem cells (GSCs), exposure to BzATP was found to up-regulate the expression of markers associated with the epithelial-to-mesenchymal transition (EMT), a key process by which cancer cells gain migratory and invasive properties. mdpi.com These effects were linked to the phosphorylation of SMAD2, a downstream effector in the TGFβ pathway. unich.it The observed increase in GSC migration and invasiveness following BzATP treatment suggests that P2X7 receptor activation in the tumor microenvironment could contribute to the recurrence and spread of glioblastoma. mdpi.comunich.it
Table 1: Effect of BzATP on Cancer Cell Invasiveness and Associated Markers
| Cell Type | Model System | BzATP Effect | Key Findings | Citation(s) |
|---|---|---|---|---|
| 4T1 Mammary Cancer Cells | 2D Matrigel Invasion Assay | Increased Invasiveness | Enhanced cell invasion by a median factor of 1.95; effect blocked by P2X7R antagonist. | nih.gov |
| Glioblastoma Stem Cells (GSCs) | In Vitro Culture | Increased Invasiveness & EMT | Upregulated EMT markers (N-cadherin, ZEB1, Snail1); increased cell migration. | mdpi.comunich.it |
The role of BzATP in modulating cancer cell viability is complex and appears to be context-dependent. While prolonged or high-dose stimulation of the P2X7 receptor is often associated with the formation of a cytolytic pore and subsequent cell death, studies using BzATP have revealed nuanced outcomes. mdpi.com For instance, in mouse mammary cancer cells, BzATP did not induce a significant reduction in cell viability, whereas the natural ligand ATP did. mdpi.com This suggests that BzATP can be used to study the pro-tumorigenic signaling of the P2X7 receptor without the confounding variable of ATP-induced cytotoxicity, which may involve other receptors or metabolic products. mdpi.com
In contrast, research on human pancreatic stellate cells (hPSCs), which contribute to the tumor microenvironment, showed that a high concentration of BzATP (1000 µM) led to a significant reduction in cell proliferation, an effect attributed to P2X7R pore formation and/or cell death. nih.govsemanticscholar.org However, lower concentrations had no significant effect on the proliferation of already activated cells. nih.govsemanticscholar.org In human glioma cell lines U87 and U251, BzATP was found to promote cell proliferation. medchemexpress.comtargetmol.com Furthermore, in glioblastoma stem cells, BzATP treatment was associated with a decrease in caspase 3/7 activity, suggesting an anti-apoptotic or pro-survival effect. unich.it These varied findings underscore the intricate role of P2X7R signaling in cancer, where its effect on cell viability may depend on the agonist concentration, cell type, and the specific isoforms of the receptor being expressed. mdpi.comunich.it
Table 2: Research Findings on BzATP and Cancer Cell Viability
| Cell Line / Type | BzATP Concentration | Observed Effect on Viability/Proliferation | Associated Pathway/Mechanism | Citation(s) |
|---|---|---|---|---|
| 4T1 Mammary Cancer Cells | 0.01 to 1 mM | No significant reduction in viability | Avoided non-specific cytotoxicity seen with ATP | mdpi.com |
| Human Pancreatic Stellate Cells (hPSCs) | 10-100 µM | No significant effect | Cells were already in an activated state | nih.govsemanticscholar.org |
| Human Pancreatic Stellate Cells (hPSCs) | 1000 µM | Significant reduction in proliferation | P2X7R pore formation and/or cell death | nih.govsemanticscholar.org |
| U87 and U251 Glioma Cells | 10-1000 µM | Increased proliferation | Peak effect at 100 µM | medchemexpress.comtargetmol.com |
| Glioblastoma Stem Cells (GSCs) | Not specified | Pro-survival | Decrease in caspase 3/7 activity | unich.it |
Other Organ Systems and Physiological Processes
The investigative use of this compound extends to understanding purinergic signaling in various specialized, non-excitable cells.
Odontoblasts: These cells form the outer surface of the dental pulp and are involved in dentin formation and sensory functions. Research using BzATP in mouse models has been crucial for characterizing the functional expression of P2X receptors in these cells. nih.gov Pharmacological studies have shown that odontoblasts functionally express P2X4 and P2X7 receptor subtypes. nih.gov BzATP, as a potent P2X7 agonist, helps to dissect the specific contribution of this receptor to odontoblast physiology, which is thought to play a role in detecting local tissue injury within the dental pulp. nih.gov
Airway Epithelial Cells: The epithelium lining the respiratory tract is a critical barrier and plays a role in innate immunity. Purinergic signaling, activated by ATP released during cell stress or injury, is a key part of this response. Studies on rabbit airway ciliated cells have used BzATP to probe the nature of P2X receptors. nih.gov The results suggest that the P2X channels in these cilia are likely composed of both P2X4 and P2X7 subunits. nih.gov Activation of these receptors by agonists like BzATP leads to calcium influx, which is a critical signal for modulating ciliary beat frequency and mucus secretion, essential components of mucociliary clearance. nih.gov In human airway epithelial cells, ATP-dependent signaling is known to involve P2Y receptors that can transactivate the epidermal growth factor receptor (EGFR), a central pathway in epithelial repair and host defense. plos.org
Involvement in Homeostatic Regulation (e.g., Salt-Sensitive Hypertension Mechanisms)
The purinergic signaling molecule this compound, a potent agonist of the P2X7 receptor, is a critical tool in preclinical investigations into homeostatic imbalances, particularly the mechanisms underlying salt-sensitive hypertension. frontiersin.orgahajournals.org Research indicates that the P2X7 receptor is deeply involved in the inflammatory processes that contribute to the development and progression of high blood pressure. frontiersin.orgnih.gov
Studies utilizing preclinical models have demonstrated a clear link between P2X7 receptor activation and hypertensive states. In salt-sensitive rats, for example, a high-salt diet led to an increased expression of P2X7 receptors. frontiersin.org The administration of BzATP to cultured macrophages from these salt-sensitive rats resulted in a significant increase in Interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, when compared to macrophages from salt-resistant rats. frontiersin.org This finding highlights the receptor's role in the inflammatory response associated with salt-induced hypertension.
Further research has elucidated the specific cellular mechanisms by which P2X7 activation contributes to blood pressure elevation. Growing evidence points to the immune system, especially CD8+ T cells, as a key player. ahajournals.orgnih.gov The stimulation of the P2X7 receptor on these cells appears to be a critical step in their activation, which in turn promotes salt-sensitive hypertension. ahajournals.orgnih.gov
Preclinical experiments using BzATP have been instrumental in confirming this pathway. In one study, the application of BzATP to cultured CD8+ T cells from wild-type (WT) mice led to a marked increase in the transcription of pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). ahajournals.org Crucially, this effect was absent in CD8+ T cells isolated from P2X7 knockout (P2X7 KO) mice, confirming that the pro-inflammatory response is mediated specifically through the P2X7 receptor. ahajournals.orgnih.gov
These findings suggest that in conditions of high salt, extracellular ATP levels may rise, leading to the activation of P2X7 receptors on immune cells. ahajournals.orgnih.gov This activation, mimicked by BzATP in experimental settings, triggers a cascade of inflammatory events, including cytokine release, which contributes to the vascular and renal dysfunction characteristic of salt-sensitive hypertension. frontiersin.orgahajournals.org Beyond its role in blood pressure, the P2X7 receptor has also been implicated in hypertension-related renal injury. frontiersin.org
Interactive Data Table: Cytokine Production in CD8+ T Cells After BzATP Stimulation
The table below summarizes the findings from a study investigating the effect of the P2X7 receptor agonist, BzATP, on cytokine production in CD8+ T cells from Wild Type (WT) and P2X7 Knockout (KO) mice. The data demonstrates that BzATP significantly increases the transcription of IFN-γ and TNF-α in WT cells, an effect that is not observed in cells lacking the P2X7 receptor.
| Cell Type | Treatment | IFN-γ Transcription | TNF-α Transcription | Reference |
|---|---|---|---|---|
| Wild Type (WT) CD8+ T cells | Control | Baseline | Baseline | ahajournals.org |
| Wild Type (WT) CD8+ T cells | BzATP | Increased | Increased | ahajournals.org |
| P2X7 Knockout (KO) CD8+ T cells | Control | Baseline | Baseline | ahajournals.org |
| P2X7 Knockout (KO) CD8+ T cells | BzATP | No significant change | No significant change | ahajournals.org |
Experimental Systems and Models
The versatility of this compound allows for its application across a range of experimental systems, from isolated cells to whole organisms, enabling a multi-level investigation of P2 receptor function.
Cell culture systems provide a controlled environment to dissect the molecular mechanisms of BzATP action. Both established cell lines and primary cells are extensively used. For instance, human glioma cell lines U87 and U251 have been used to demonstrate how BzATP promotes cell proliferation and migration, with peak effects observed at 100 μM after 24 hours of incubation. medchemexpress.commedchemexpress.com Similarly, MC3T3-E1 osteoblast-like cells, which endogenously express P2X7 receptors, are a common model for studying BzATP-induced responses like calcium signaling and changes in intracellular pH. nih.govbiologists.com
Primary cell cultures offer the advantage of studying cells in a state that more closely resembles their in vivo condition. Studies have utilized BzATP on cultured rat astrocytes, retinal microglial cells, and satellite glial cells (SGCs) to investigate P2X7 receptor function in inflammation, calcium signaling, and cytokine release. tocris.comnih.govfrontiersin.orgbiorxiv.org For example, in LPS-stimulated SGC-enriched cultures, BzATP was shown to significantly increase the release of interleukin-1β (IL-1β), an effect preventable by a P2X7R antagonist. frontiersin.org
| Cell Type | System Type | Research Focus | Key Findings | Citations |
| MC3T3-E1 | Established Cell Line (Osteoblast-like) | P2X7-mediated signaling, Ca2+ flux, intracellular pH | BzATP elicits a biphasic Ca2+ increase and cytosolic alkalinization; the pH change is due to the triethylamine (B128534) component. | nih.govbiologists.com |
| U87 & U251 | Established Cell Lines (Human Glioma) | Cell proliferation and migration | BzATP (10-1000 μM) promotes proliferation and migration, with peak effects at 100 μM. | medchemexpress.commedchemexpress.comtargetmol.com |
| HEK cells | Established Cell Line (Human Embryonic Kidney) | Recombinant P2X7 receptor characterization | Used to express human P2X7R and study agonist-induced currents and the effects of mutations. | frontiersin.orgmdpi.com |
| Astrocytes | Primary Culture (Rat) | P2X7 receptor function, membrane permeabilization | Used to demonstrate BzATP-induced calcium rises and Yo-Pro-1 uptake, indicative of P2X7 activation. | tocris.comnih.gov |
| Microglia | Primary Culture (Mouse Retina) | P2X7 function, inflammatory response | BzATP induces a robust Ca2+ response and increases IL-1β expression and release. | biorxiv.org |
| Satellite Glial Cells (SGCs) | Primary Enriched Culture | P2X7 role in inflammatory pain | In LPS-primed cultures, BzATP boosts IL-1β release, implicating P2X7 in peripheral inflammation. | frontiersin.org |
| Neural Progenitor Cells | Primary Culture (Murine) | P2X7-mediated cell viability | BzATP induces a dose-dependent decrease in viability and an increase in caspase-3 activity in wild-type but not P2X7-/- cells. | merckmillipore.com |
Ex vivo preparations, such as tissue slices and whole mounts, preserve the native cellular architecture and synaptic connections, offering a bridge between in vitro and in vivo studies. Hippocampal brain slices are frequently used to study the effects of BzATP on neuronal and glial function in a complex tissue environment. thno.orgmdpi.com In organotypic hippocampal slice cultures, BzATP application has been used to measure P2X7 receptor-mediated currents in neural progenitor cells and to investigate how inflammatory conditions modulate receptor sensitivity. mdpi.com
Other ex vivo models include retinal whole mounts, where BzATP exposure was used to study its effect on microglial IL-1β release, and explants of rabbit airway epithelium, where it helped characterize the pharmacology of P2X receptors in ciliated cells. biorxiv.orgnih.gov These preparations are invaluable for studying the integrated physiological responses to P2 receptor activation within a localized, intact tissue network.
| Preparation Type | Tissue Source | Research Focus | Key Findings | Citations |
| Hippocampal Slices | Mouse | Post-seizure P2X7 receptor modulation | Used patch-clamp electrophysiology to measure BzATP-induced currents in neurons and astrocytes after kainic acid-induced seizures. | thno.org |
| Organotypic Hippocampal Slices | Mouse | P2X7 sensitivity in neural progenitor cells | BzATP-induced currents were potentiated by inflammatory mediators like LPS and IL-1β. | mdpi.com |
| Retinal Whole Mounts | Mouse | P2X7-mediated inflammation | Live tissue exposure to BzATP was used to assess the subsequent expression and release of IL-1β from microglia. | biorxiv.org |
| Airway Epithelium Explants | Rabbit | Characterization of P2X receptors | BzATP-induced changes in intracellular calcium were measured to probe the pharmacology of P2X receptors on ciliated cells. | nih.gov |
| Spinal Cord Slices | Mouse (Organotypic) | P2X7 receptor sensitivity in astrocytes and neurons | The sensitivity of cells to BzATP was found to be dependent on the duration of the culture period. | mdpi.com |
In vivo studies in preclinical animal models are essential for understanding the systemic and behavioral consequences of P2X7 receptor activation. This compound has been administered in various models to probe the receptor's role in disease. In the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), in vivo treatment with BzATP was shown to improve skeletal muscle metabolism and preserve the morphology of neuromuscular junctions. nih.gov Another study used a mouse model of sepsis induced by cecal ligation and puncture (CLP) to show that BzATP administration significantly promotes P2X7R expression in the intestines. medchemexpress.commedchemexpress.com These studies highlight the therapeutic and pathological potential of modulating the P2X7 receptor in complex disease states.
| Animal Model | Research Context | Key Findings | Citations |
| SOD1G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | BzATP treatment increased P2X7 expression, improved muscle metabolism, and preserved neuromuscular junction morphology. | nih.gov |
| CLP-induced Sepsis Mouse | Sepsis / Intestinal Barrier Disruption | BzATP administration promoted P2X7R expression in the intestines. | medchemexpress.commedchemexpress.com |
| Wild-type Mouse | Neural Progenitor Cell Viability | BzATP induced a decrease in neural progenitor cell viability, an effect absent in P2X7-/- mice. | merckmillipore.com |
Functional Assays and Readouts
A variety of functional assays are employed to quantify the cellular and electrical responses elicited by this compound, providing detailed insights into P2 receptor activation dynamics.
Fluorimetric assays are a cornerstone for studying the downstream effects of BzATP-induced receptor activation.
Calcium Flux: The measurement of intracellular calcium ([Ca2+]i) is one of the most common readouts. P2X7 receptor activation leads to a direct influx of Ca2+. Researchers use fluorescent Ca2+ indicators like Fura-2, Fluo-4, and Indo-1 to monitor these changes. biologists.comnih.govphysiology.org Typically, BzATP elicits a biphasic increase in [Ca2+]i in cells expressing multiple P2 receptors; an initial transient peak is often attributed to other P2 receptors, while a sustained elevation is characteristic of P2X7 activation. nih.gov For example, in MC3T3-E1 cells, the sustained phase of the BzATP-induced Ca2+ response was specifically abolished by the P2X7 antagonist A-438079. nih.gov
Intracellular pH (pHi): A crucial methodological consideration when using this compound is its effect on pHi. Studies using the pH-sensitive fluorescent dye BCECF have shown that BzATP-TEA can cause rapid cytosolic alkalinization. nih.gov However, this effect was not replicated by ATP disodium (B8443419) salt and was mimicked by triethylammonium (TEA) chloride. nih.gov This indicates that the triethylamine component, not P2 receptor activation, is responsible for the pH change. Researchers must perform control experiments with TEA chloride to differentiate receptor-mediated effects from nonspecific effects of the triethylammonium counterion. nih.gov
Membrane Permeabilization (Pore Formation): A hallmark of P2X7 receptor activation is the formation of a large membrane pore permeable to molecules up to 900 Da. This can be assayed using fluorescent dyes like YO-PRO-1. hellobio.com In non-transfected cells, the dye is excluded, but upon BzATP-induced P2X7 activation, it enters the cell and its fluorescence increases dramatically upon binding to nucleic acids. nih.govmdpi.com
| Assay Type | Method/Indicator | Purpose | Key Findings with BzATP | Citations |
| Calcium Flux | Fluorescence spectrophotometry/microscopy with Fura-2, Fluo-4, Indo-1 | To measure changes in intracellular free Ca2+ concentration ([Ca2+]i). | Induces a large, often sustained, increase in [Ca2+]i, characteristic of P2X7 activation. | nih.govbiologists.comnih.gov |
| Intracellular pH | Fluorescence spectrophotometry with BCECF; Cytosensor microphysiometer | To measure changes in cytosolic pH (pHi) and proton efflux. | The triethylammonium salt component causes cytosolic alkalinization independent of P2 receptor activation, confounding results unless controlled for. | nih.gov |
| Membrane Permeabilization | Fluorimetry with large dyes (e.g., YO-PRO-1) | To assess the formation of the P2X7-associated large membrane pore. | Elicits robust dye uptake in cells expressing functional P2X7 receptors. | hellobio.comnih.govmdpi.com |
| Cytokine Release | ELISA | To quantify the release of inflammatory mediators like IL-1β. | Potentiates IL-1β release from LPS-primed monocytic cells and satellite glial cells. | frontiersin.orgfrontiersin.org |
Patch-clamp electrophysiology provides a direct, high-resolution measurement of the ion channel activity gated by BzATP. Whole-cell patch-clamp is commonly used to record transmembrane currents from individual cells in response to agonist application. These recordings have been performed on a wide variety of cells, including ependymal cells, neurons, astrocytes, and HEK cells expressing recombinant receptors. frontiersin.orgthno.orgnih.gov
In these experiments, a cell's membrane potential is clamped at a set voltage (e.g., -60 mV), and the currents flowing across the membrane are measured. frontiersin.orgnih.gov Application of BzATP to a cell expressing P2X7 receptors evokes an inward current. The amplitude, kinetics, and pharmacological sensitivity of this current can be precisely characterized. For instance, electrophysiological recordings from ependymal cells showed that BzATP-induced currents were reduced by the P2X7 antagonist oATP and by divalent cations, consistent with the known pharmacology of the P2X7 receptor. nih.gov Single-channel recordings from outside-out patches can further resolve the molecular behavior of the channel, such as its open probability, although detecting P2X7 single-channel currents can be challenging. mdpi.com
| Recording Technique | Cell/Tissue Preparation | Purpose | Key Findings with BzATP | Citations |
| Whole-Cell Patch Clamp | Ependymal cells in brain slices | To characterize functional P2X7 receptors. | BzATP evokes inward currents that are blocked by P2X7 antagonists (oATP, BBG) and divalent cations. | nih.gov |
| Whole-Cell Patch Clamp | Neurons and astrocytes in hippocampal slices | To measure P2X7-mediated transmembrane currents. | BzATP (1000-3000 µM) is used to evoke currents and study receptor modulation in pathological states. | thno.org |
| Whole-Cell Patch Clamp | HEK cells expressing human P2X7R | To study receptor properties and modulation. | BzATP (100 µM) is applied to record whole-cell transmembrane currents and investigate receptor cysteine modifications. | frontiersin.org |
| Outside-Out Patch Clamp | HEK cells expressing P2X7R | To investigate single-channel activity and current facilitation. | BzATP is used as a potent agonist to activate channels for single-channel recording, revealing mechanisms of current facilitation. | mdpi.com |
Molecular Biology Techniques (e.g., Gene Expression Analysis)
The use of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium salt as a potent agonist of the P2X7 receptor facilitates the investigation of downstream cellular processes, including significant alterations in gene expression. rndsystems.com Molecular biology techniques, particularly quantitative polymerase chain reaction (qPCR), are pivotal in elucidating these changes.
In a study involving human M1 macrophages, treatment with 200 µM BzATP led to notable changes in the expression of genes related to the unfolded protein response (UPR). Specifically, BzATP significantly upregulated the expression of GADD34 (1.3-fold), HERP (1.6-fold), CHOP (1.4-fold), and ATF6 (1.4-fold). tums.ac.ir Conversely, the expression of XBP1 was decreased by 1.4-fold in these cells following BzATP treatment. tums.ac.ir These findings indicate that BzATP can induce cellular stress by modulating the expression of key UPR genes. tums.ac.ir
Another study investigating the effects of BzATP on retinal microglia demonstrated significant changes in gene expression related to microglial activation. Intravitreal injection of 250 µM BzATP resulted in elevated expression of both classical (M1) and alternative (M2) activation genes. researchgate.net Specifically, the expression of Nos2 and Tnfa (M1 markers), as well as Arg1 and Chil3 (M2 markers), was increased in the retina following exposure to BzATP. researchgate.net This suggests that P2X7 receptor stimulation by BzATP can induce a mixed microglial activation state. researchgate.net
Furthermore, in human nasal epithelial cells (HNECs), stimulation with lipopolysaccharides (LPS) combined with BzATP (300 µM) led to an upregulation of P2X7R and NLRP3 gene expression. spandidos-publications.com This indicates a role for BzATP in modulating inflammatory pathways at the genetic level.
Table 1: Effect of BzATP on Gene Expression in Human M1 Macrophages
| Gene | Fold Change | p-value | Cell Type | BzATP Concentration |
|---|---|---|---|---|
| GADD34 | 1.3 | p≤0.05 | M1 Macrophage | 200 µM |
| HERP | 1.6 | p≤0.01 | M1 Macrophage | 200 µM |
| CHOP | 1.4 | p≤0.05 | M1 Macrophage | 200 µM |
| ATF6 | 1.4 | p≤0.01 | M1 Macrophage | 200 µM |
| XBP1 | -1.4 | p≤0.01 | M1 Macrophage | 200 µM |
Data sourced from a study on the effects of BzATP on unfolded protein response genes. tums.ac.ir
Immunological Assays (e.g., Cytokine Quantification, Protein Expression)
This compound is widely used in immunological research to stimulate P2X7 receptors, which are key players in inflammation. nih.gov This activation triggers downstream events such as the release of pro-inflammatory cytokines and changes in protein expression, which can be quantified using various immunological assays.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assays (ELISA) and multiplex bead arrays are common methods to measure cytokine release following BzATP stimulation. In studies on rats' knee joints, intra-articular administration of BzATP induced a significant local increase in the concentrations of TNF-α, IL-1β, IL-6, and CINC-1. researchgate.net Similarly, in human monocytic U937 cells primed with LPS, BzATP (100 µM) is used to trigger the release of IL-1β, which is then quantified by ELISA. frontiersin.org In cultured human nasal epithelial cells, treatment with LPS and BzATP also significantly increased the secretion of IL-1β. spandidos-publications.com
Protein Expression: Western blotting is a standard technique to assess changes in protein levels in response to BzATP. In human glioma cells, treatment with 100 µM BzATP was shown to induce the expression of the P2X7R protein itself. medchemexpress.commedchemexpress.com In a model of chronic rhinosinusitis with nasal polyps, stimulation of human nasal epithelial cells with LPS and BzATP resulted in increased protein expression of both P2X7R and NLRP3. spandidos-publications.com This effect was inhibited by a selective P2X7R antagonist, confirming the receptor's role in this process. spandidos-publications.com Immunostaining is another valuable technique, as demonstrated in a study where BzATP exposure led to greater expression and altered morphology of the protein Iba1 in retinal microglia, indicating microglial activation. researchgate.net
Table 2: BzATP-Induced Cytokine Release in Rat Knee Joint
| Cytokine | Fold Increase vs. Control | Method |
|---|---|---|
| TNF-α | Significant Increase | ELISA |
| IL-1β | Significant Increase | ELISA |
| IL-6 | Significant Increase | ELISA |
| CINC-1 | Significant Increase | ELISA |
Data from a study where BzATP (225 µg/knee) was administered intra-articularly. researchgate.net
Critical Evaluation of Compound Specificity and Potential Confounding Factors
While BzATP is a prototypic P2X7 receptor agonist, it is not entirely selective. rndsystems.com It exhibits partial agonist activity at P2X1 and P2Y1 receptors, which must be considered when interpreting experimental results. rndsystems.com Furthermore, the commonly used triethylammonium salt formulation introduces a significant confounding factor: the triethylammonium (TEA) counter-ion itself can elicit cellular effects independent of P2 receptor activation. nih.govnih.gov
Differentiation of Receptor-Mediated Effects from Non-Specific Chemical Influences
A critical aspect of research using this compound is to distinguish the effects caused by P2X7 receptor activation from non-specific effects of the compound or its counter-ion. nih.govnih.gov For instance, BzATP-TEA has been observed to cause rapid cytosolic alkalinization in MC3T3-E1 osteoblast-like cells. nih.govnih.gov However, this effect was not replicated with adenosine 5'-triphosphate (ATP), suggesting a P2 receptor-independent mechanism. nih.govnih.gov
To differentiate these effects, researchers employ several control experiments:
Use of Selective Antagonists: The most direct method is to pre-treat cells with a specific P2X7 receptor antagonist, such as A-438079 or A-740003. researchgate.netnih.gov If the effect of BzATP is blocked by the antagonist, it confirms that the response is mediated by the P2X7 receptor. For example, the sustained increase in proton efflux caused by BzATP-TEA was blocked by A-438079, whereas the initial transient changes were not, indicating the latter were receptor-independent. nih.govnih.gov
Comparison with other P2 Receptor Agonists: Comparing the effects of BzATP with other agonists like ATP can help parse receptor specificity. In the case of cytosolic alkalinization, high concentrations of ATP failed to produce the same effect as BzATP-TEA, pointing to a non-receptor-mediated action of the BzATP formulation. nih.govnih.gov
Control for Counter-Ion Effects: As detailed in the next section, using TEA chloride as a control is essential to isolate the effects of the counter-ion. nih.govnih.gov
By using these controls, researchers confirmed that while BzATP-TEA causes receptor-independent changes in cytosolic pH, its ability to elevate cytosolic free Ca2+ is indeed mediated by P2 receptors. nih.govnih.gov
Mitigation Strategies for Triethylammonium Counter-Ion Effects on Cytosolic pH and Other Parameters
The triethylammonium (TEA) counter-ion present in solutions of this compound can independently alter cellular physiology, most notably cytosolic pH (pHi). nih.govnih.gov The unprotonated form of triethylamine can diffuse across the plasma membrane and become protonated inside the cell, leading to cytosolic alkalinization. nih.govnih.gov This change in pHi can influence a wide range of cellular processes, potentially confounding the interpretation of results attributed to P2X7 receptor activation. nih.gov
The primary mitigation strategy is the implementation of rigorous control experiments.
Control with TEA Chloride: The most effective strategy is to perform parallel experiments using triethylammonium chloride (TEA chloride). nih.govnih.gov This allows researchers to directly observe the cellular effects of the counter-ion alone. Studies have shown that TEA chloride can mimic the effects of BzATP-TEA on pHi and transiently suppress proton efflux from cells, confirming that these specific effects are due to the TEA moiety and not P2X7 activation. nih.govnih.gov
Use of pH-insensitive dyes or measurements: When assessing other parameters like intracellular calcium, it is crucial to confirm that the observed effects are not secondary to the TEA-mediated changes in pHi. Running the experiment with TEA chloride alone can rule out this possibility. nih.govnih.gov
Alternative Salt Formulations: When available, using a different salt form of BzATP (e.g., sodium salt) could circumvent the issues associated with the triethylammonium counter-ion. However, the triethylammonium salt is the most commonly used formulation.
By employing these control strategies, researchers can confidently attribute specific cellular responses to P2X7 receptor activation by BzATP, while accounting for the non-specific effects of the triethylammonium counter-ion. nih.gov
Conclusion
BzATP triethylammonium (B8662869) salt stands out as a critical chemical tool in the field of purinergic signaling research. Its properties as a potent P2X receptor agonist, particularly for the P2X7 subtype, have enabled scientists to probe the intricate functions of these ligand-gated ion channels. From elucidating the fundamental mechanisms of receptor activation and downstream signaling to unraveling the role of purinergic signaling in a wide array of tissues and disease models, BzATP continues to be an invaluable compound for advancing our knowledge of this essential cellular communication system.
Q & A
Q. What experimental controls are essential when studying BzATP's effects on P2X7 receptors?
BzATP exhibits receptor-independent effects due to its triethylammonium (TEA) component, which can alkalinize cytosolic pH (pHi) by permeating membranes and intracellular protonation . To isolate P2X7-specific effects, researchers must:
Q. How does serum albumin influence BzATP activity in cell-based assays?
Serum albumin binds BzATP, reducing its bioavailability and agonist potency. To mitigate this:
Q. What are optimal storage and handling protocols for BzATP?
BzATP is light-sensitive and hygroscopic. Best practices include:
- Storing lyophilized powder at -20°C in desiccated, light-protected vials.
- Preparing aqueous stock solutions (up to 100 mM) and aliquoting to avoid freeze-thaw cycles .
- Centrifuging (10,000 × g, 5 min) before use to remove insoluble aggregates .
Advanced Research Questions
Q. How can researchers resolve contradictory EC50 values reported for BzATP across studies?
Discrepancies arise from species-specific receptor affinities (e.g., rat P2X7 EC50 = 3.6 µM vs. mouse P2X7 EC50 = 285 µM) and experimental conditions . Methodological solutions:
Q. What mechanisms underlie BzATP's partial agonism at non-P2X7 receptors (e.g., P2X1, P2Y1)?
BzATP's benzoylbenzoyl group enhances binding to P2X7 but also allows weaker interactions with other receptors:
Q. How can BzATP be used to study ATPase activity in non-receptor contexts?
BzATP serves as a photoaffinity label for ATPases due to its benzoylbenzoyl moiety:
Q. What in vivo considerations apply when administering BzATP to study systemic metabolic effects?
In mice, BzATP (1 mg/kg, i.p., 7 days) increases O₂ consumption and NADPH oxidase 2 in skeletal muscle, but its pharmacokinetics are complex:
- Monitor respiratory rates to detect TEA-induced alkalosis .
- Co-administer P2X7 antagonists (e.g., AZ11645373) to confirm target engagement .
- Use microdialysis to measure extracellular ATP degradation and adjust dosing intervals .
Methodological Notes
- Cross-Reactivity: BzATP activates multiple P2X/P2Y subtypes; receptor profiling with selective antagonists/agonists is critical .
- Species Sensitivity: Rat models show higher P2X7 responsiveness than mice, necessitating species-specific dose optimization .
- Artifact Mitigation: TEA-induced pHi changes can confound results; always include TEA controls in pH or metabolic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
